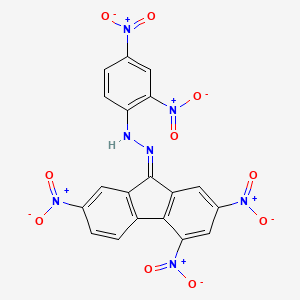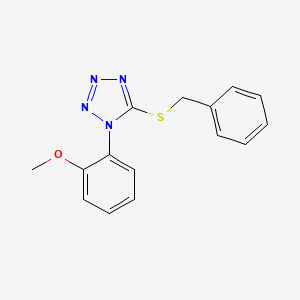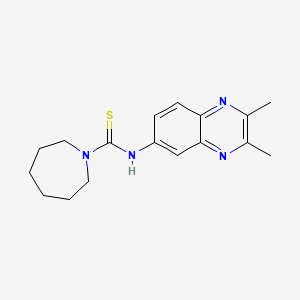![molecular formula C16H18O4 B5768213 4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as methoxyeticyclidine (MEC), is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. MEC has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
MEC acts as an NMDA receptor antagonist by blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. The decrease in the release of these neurotransmitters is thought to be responsible for the antidepressant and anxiolytic effects of MEC.
Biochemical and Physiological Effects:
MEC has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MEC has also been found to increase the density of dendritic spines, which are structures that are involved in the transmission of signals between neurons. These effects suggest that MEC may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MEC in lab experiments is that it is a relatively novel compound, which means that there is still much to be discovered about its mechanism of action and potential therapeutic applications. However, one limitation of using MEC in lab experiments is that it is a psychoactive substance, which means that it may have potential safety concerns.
Direcciones Futuras
There are a number of future directions for the study of MEC. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate the safety and toxicity of MEC, as well as its potential for abuse.
Métodos De Síntesis
The synthesis of MEC involves the reaction of 4-ethoxy-3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide and acetic acid. The resulting product is then reduced using lithium aluminum hydride to yield MEC. The purity and yield of MEC can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
MEC has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit N-methyl-D-aspartate (NMDA) receptor antagonism, which is a mechanism of action that is similar to that of ketamine. NMDA receptor antagonists have been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
4-ethoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-19-15-13(18-2)9-8-11-10-6-4-5-7-12(10)16(17)20-14(11)15/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPRWATISQZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)